![molecular formula C13H19ClN4O3 B2826794 tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate CAS No. 2094584-69-5](/img/structure/B2826794.png)
tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate: is a synthetic organic compound with the molecular formula C10H14ClN3O2 It is characterized by the presence of a tert-butyl carbamate group and a chloropyrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate typically involves multiple steps:
-
Formation of the Chloropyrazine Intermediate: : The synthesis begins with the chlorination of pyrazine to form 5-chloropyrazine. This step often uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
-
Carbamoylation Reaction: : The chloropyrazine intermediate is then reacted with tert-butyl carbamate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This step typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
-
Coupling with Ethylamine: : The final step involves the coupling of the carbamoylated chloropyrazine with ethylamine. This reaction is usually facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : tert-Butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions may lead to the formation of oxidized derivatives with altered functional groups.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may result in the reduction of the carbamate or pyrazine ring.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrazine moiety. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alkoxides
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrazine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme activity or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit bioactivity that could be harnessed for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism by which tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2-{[(5-chloropyridin-2-yl)methyl]carbamoyl}ethyl)carbamate
- tert-Butyl N-(2-{[(5-chloropyrimidin-2-yl)methyl]carbamoyl}ethyl)carbamate
- tert-Butyl N-(2-{[(5-chloropyrazol-2-yl)methyl]carbamoyl}ethyl)carbamate
Uniqueness
tert-Butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate is unique due to the presence of the chloropyrazine moiety, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activity or chemical reactivity, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
tert-butyl N-[3-[(5-chloropyrazin-2-yl)methylamino]-3-oxopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O3/c1-13(2,3)21-12(20)15-5-4-11(19)18-7-9-6-17-10(14)8-16-9/h6,8H,4-5,7H2,1-3H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQNUCDSXMBZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NCC1=CN=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2826712.png)
![N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2826713.png)
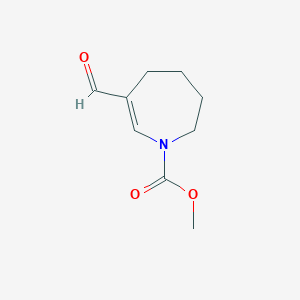
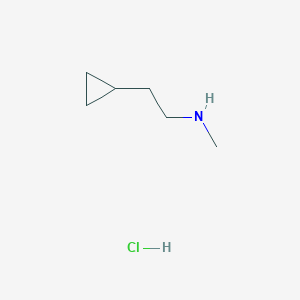
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2826719.png)
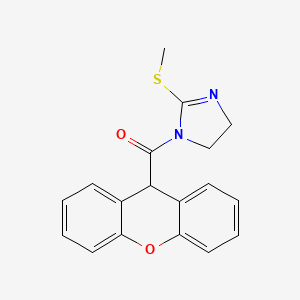
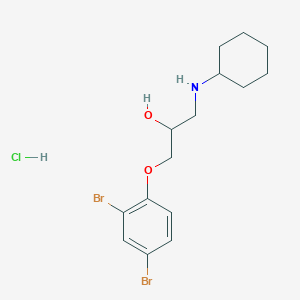
![2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2826723.png)
![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride](/img/structure/B2826724.png)
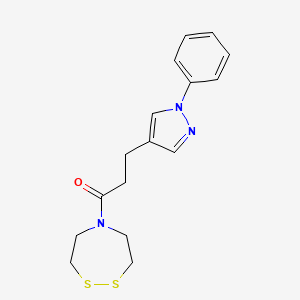
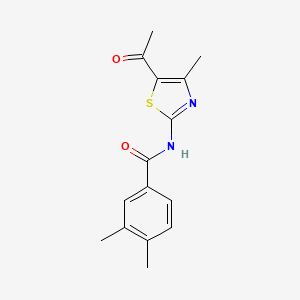
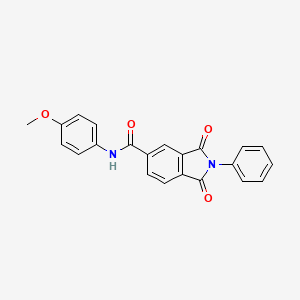
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2826733.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2826734.png)
